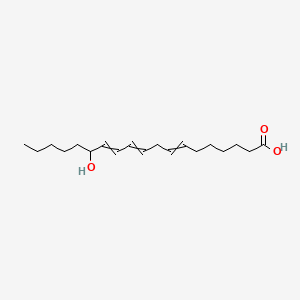

14-Hydroxy-7,10,12-nonadecatrienoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H32O3 |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

14-hydroxynonadeca-7,10,12-trienoic acid |

InChI |

InChI=1S/C19H32O3/c1-2-3-12-15-18(20)16-13-10-8-6-4-5-7-9-11-14-17-19(21)22/h4-5,8,10,13,16,18,20H,2-3,6-7,9,11-12,14-15,17H2,1H3,(H,21,22) |

InChI Key |

XCBZVFDTMZYXJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCCC(=O)O)O |

Synonyms |

14-HNDTA 14-hydroxy-7,10,12-nonadecatrienoic acid |

Origin of Product |

United States |

Biosynthesis and Precursor Metabolism of 14 Hydroxy 7,10,12 Nonadecatrienoic Acid

Adrenic Acid (22:4(n-6)) as a Primary Precursor

Adrenic acid (AdA), systematically known as all-cis-7,10,13,16-docosatetraenoic acid, is a C22:4 omega-6 polyunsaturated fatty acid. nih.gov It is structurally identical to the more widely known arachidonic acid, except for an additional two carbons on its carboxyl end. nih.gov Its abundance in tissues like the adrenal glands and vasculature underscores its role as a readily available substrate for various metabolic pathways that generate bioactive lipid mediators. nih.govresearchgate.net

The synthesis of adrenic acid is a direct extension of the n-6 fatty acid metabolic pathway. nih.gov The journey begins with the essential fatty acid, linoleic acid (18:2, n-6). Through a sequence of desaturation and elongation reactions, linoleic acid is converted to arachidonic acid (20:4, n-6). nih.govnih.gov Arachidonic acid then serves as the immediate precursor to adrenic acid. nih.gov The final step is a two-carbon chain elongation of arachidonic acid, a reaction catalyzed by fatty acid elongase enzymes, specifically ELOVL2 and ELOVL5. nih.govresearchgate.net Adrenic acid can also be catabolized back to arachidonic acid via peroxisomal β-oxidation. nih.govnih.gov

Table 1: Biosynthetic Pathway of Adrenic Acid

| Step | Substrate | Enzyme(s) | Catalytic Mechanism | Product |

| 1 | Linoleic Acid (LA) | Δ6-desaturase | Dehydrogenation | Gamma-Linolenic Acid (GLA) |

| 2 | Gamma-Linolenic Acid (GLA) | ELOVL5 | Carbon Chain Extension | Dihomo-γ-linolenic acid (DGLA) |

| 3 | Dihomo-γ-linolenic acid (DGLA) | Δ5-desaturase | Dehydrogenation | Arachidonic Acid (AA) |

| 4 | Arachidonic Acid (AA) | ELOVL2 and ELOVL5 | Carbon Chain Extension | Adrenic Acid (AdA) |

This table is based on data from reference nih.gov.

Enzymatic Pathways of Formation

Once formed and released from cell membranes, adrenic acid is metabolized by three primary enzymatic systems: the lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450) pathways. nih.govnih.govresearchgate.net These pathways convert adrenic acid into a variety of oxygenated metabolites known as docosanoids, which are the 22-carbon analogs of the eicosanoids derived from arachidonic acid. nih.gov The formation of 14-Hydroxy-7,10,12-nonadecatrienoic acid is a result of this complex enzymatic processing.

The lipoxygenase (LOX) pathway is a major route for the metabolism of adrenic acid. nih.gov LOX enzymes catalyze the insertion of molecular oxygen into the fatty acid backbone to create hydroperoxy derivatives, which are then reduced to stable hydroxy fatty acids. nih.govnih.govplos.org In the case of adrenic acid, this pathway leads to the formation of dihomo-hydroxyeicosatetraenoic acids (DH-HETEs). nih.gov Research has identified a metabolite with a molecular weight corresponding to a 14-hydroxylated derivative of a C19 trienoic acid, referred to as 14-HNT, during the metabolism of adrenic acid, pointing to the involvement of the LOX pathway. nih.gov

Specific isoforms of the LOX enzyme family exhibit distinct regioselectivity. Studies involving human platelets have demonstrated that adrenic acid is metabolized by a 12-lipoxygenase (12-LOX) enzyme to produce DH-14-HETE. nih.gov This finding is significant as it establishes a direct enzymatic mechanism for the 14-hydroxylation of the adrenic acid backbone, a key structural feature of the final this compound molecule. nih.gov The formation of the C19 structure from this C22 intermediate would then require subsequent chain-shortening reactions.

The cyclooxygenase (COX) pathway is also heavily involved in the metabolism of adrenic acid. nih.govnih.gov The two main isoforms, COX-1 and COX-2, convert adrenic acid into dihomo-prostaglandin H2 (DH-PGH2). nih.gov This unstable intermediate is then further processed by specific synthases into a range of dihomo-prostanoids, including dihomo-prostaglandins (e.g., DH-PGI2) and dihomo-thromboxanes (e.g., DH-TxA2). nih.govnih.govnih.gov While the COX pathway primarily generates these cyclic docosanoids, its activity represents a significant metabolic fate for the adrenic acid precursor pool. nih.gov

The third major route for adrenic acid metabolism is the cytochrome P450 (CYP450) monooxygenase system. nih.govnih.gov This pathway, often called the "third pathway" of polyunsaturated fatty acid metabolism, can generate both hydroxylated and epoxidized metabolites. nih.govscinews.uz When acting on adrenic acid, CYP450 enzymes catalyze hydroxylation or epoxidation reactions at various positions along the carbon chain. nih.gov This results in the formation of dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) and dihomo-epoxyeicosatrienoic acids (DH-EETs). nih.govnih.gov The CYP4A and CYP4F subfamilies, for instance, are known to hydroxylate fatty acids, contributing to the pool of hydroxylated metabolites that can serve as intermediates. nih.govnih.gov

Table 2: Summary of Adrenic Acid Enzymatic Metabolism

| Pathway | Enzyme Family | Primary Products from Adrenic Acid |

| Lipoxygenase (LOX) | Lipoxygenases (e.g., 12-LOX) | Dihomo-hydroxyeicosatetraenoic acids (DH-HETEs), such as DH-14-HETE |

| Cyclooxygenase (COX) | Cyclooxygenases (COX-1, COX-2) | Dihomo-prostaglandins (DH-PGs) and Dihomo-thromboxanes (DH-TxA2) |

| Cytochrome P450 (CYP450) | Cytochrome P450 Monooxygenases | Dihomo-epoxyeicosatrienoic acids (DH-EETs) and Dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) |

This table is based on data from references nih.govnih.gov.

Lipoxygenase (LOX) Pathway Activity

Cellular and Tissue Sites of Biosynthesis in Research Models

The biosynthesis of this compound (14-HDTA) and related hydroxy fatty acids occurs in various cell types, primarily through the action of lipoxygenase enzymes on polyunsaturated fatty acid precursors. Research has identified several key biological systems where these metabolic processes take place.

Human Platelet Metabolism of Adrenic Acid

Human platelets are a primary site for the biosynthesis of dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) from adrenic acid. When human platelets are activated, for instance by stimuli like thrombin or collagen, phospholipase A2 releases fatty acids, including adrenic acid, from the platelet's phospholipid membrane. nih.gov The platelet-type 12-lipoxygenase (12-LOX) enzyme then metabolizes the released adrenic acid. nih.gov

The primary product of this enzymatic reaction is this compound, also referred to as dihomo-14-hydroxyeicosatetraenoic acid (DH-14-HETE). nih.gov This process is part of a broader metabolic cascade where 12-LOX can act on various fatty acid substrates. nih.gov For example, 12-LOX metabolizes arachidonic acid to produce 12-hydroxyeicosatetraenoic acid (12-HETE). nih.govnih.gov The metabolism of adrenic acid in platelets also yields dihomo-thromboxane through the cyclooxygenase (COX) pathway. nih.gov

The production of these hydroxy fatty acids is significant as they are bioactive lipids that can influence platelet function and play a role in inflammatory responses. nih.gov The metabolism of other polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), by platelet 12-lipoxygenase also results in the formation of various hydroxydocosahexaenoic acid (HDHE) isomers, including 14-HDHE and 11-HDHE. nih.gov Similarly, 7,10,13,16,19-docosapentaenoic acid is metabolized by platelets into 11-hydroxy- and 14-hydroxy-docosapentaenoic acids. nih.gov

Table 1: Adrenic Acid Metabolism in Human Platelets

| Precursor | Enzyme | Primary Metabolite(s) | Reference |

|---|---|---|---|

| Adrenic Acid | 12-Lipoxygenase (12-LOX) | This compound (DH-14-HETE) | nih.gov |

| Adrenic Acid | Cyclooxygenase (COX) | Dihomo-thromboxane | nih.gov |

| Arachidonic Acid | 12-Lipoxygenase (12-LOX) | 12-Hydroxyeicosatetraenoic acid (12-HETE) | nih.govnih.gov |

Adrenal Gland Zona Glomerulosa Cell Metabolism

Research on bovine adrenal zona glomerulosa (ZG) cells has revealed their capacity to metabolize adrenic acid into a variety of docosanoids through cyclooxygenase (COX), lipoxygenase (LO), and cytochrome P450 (CYP450) enzymatic pathways. nih.gov Upon stimulation, these cells produce several metabolites from adrenic acid. While the specific synthesis of 14-HDTA is noted to occur in human platelets, the metabolism in ZG cells demonstrates the broader capability of tissues to convert adrenic acid into various bioactive lipids. nih.gov

Other Investigated Biological Systems

The metabolism of polyunsaturated fatty acids by lipoxygenases is not limited to platelets and endothelial cells. For instance, human platelets can also metabolize docosahexaenoic acid (DHA) to produce hydroxydocosahexaenoic acids (HDHE), including 14-HDHE and 11-HDHE, through a lipoxygenase-dependent pathway. nih.gov The production of these metabolites is influenced by the concentration of the fatty acid substrate. nih.gov Furthermore, soybean lipoxygenase has been shown to catalyze the formation of dihydroxy acid isomers from alpha-linolenic acid, indicating that similar enzymatic processes exist across different biological kingdoms. nih.gov

Non-Enzymatic Oxidative Pathways and Metabolite Formation

While enzymatic pathways are the primary drivers of 14-HDTA biosynthesis, non-enzymatic oxidative processes can also contribute to the formation of various oxidized lipid species. These reactions, often initiated by reactive oxygen species (ROS), can lead to the peroxidation of polyunsaturated fatty acids, including adrenic acid. The resulting hydroperoxy fatty acids can then be reduced to their corresponding hydroxy derivatives. Although the provided search results primarily focus on enzymatic formation, the general principles of lipid peroxidation suggest that non-enzymatic routes can lead to a complex mixture of oxidized metabolites. It is important to note that enzymatic reactions, such as those catalyzed by lipoxygenases, are generally more specific in the isomers they produce compared to non-enzymatic auto-oxidation. nih.govnih.gov

Molecular Mechanisms and Biological Activities of 14 Hydroxy 7,10,12 Nonadecatrienoic Acid in Research Models

Role as a Signaling Molecule

There is currently no available research that specifically identifies or characterizes 14-Hydroxy-7,10,12-nonadecatrienoic acid as a signaling molecule.

Modulation of Inflammatory Pathways and Responses

Scientific literature does not currently contain studies investigating the effects of this compound on inflammatory pathways or its potential pro- or anti-inflammatory responses.

Influence on Vascular Tone and Function

No studies were found that examine the influence of this compound on vascular tone and function.

Activation of Potassium Channels in Vascular Smooth Muscle Cells

There is no available data on the interaction between this compound and potassium channels in vascular smooth muscle cells.

Induction of Hyperpolarization and Vasodilation

Research detailing any induction of hyperpolarization and vasodilation by this compound is not present in the current body of scientific literature.

Effects on Platelet Aggregation and Function

The effects of this compound on platelet aggregation and function have not been documented in available research.

Interplay with Other Lipid Mediators and Metabolic Pathways

There is no information regarding the metabolic pathways of this compound or its interplay with other lipid mediators.

Precursor Role in Eicosanoid Synthesis

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon PUFAs, playing critical roles in inflammation, immunity, and cellular signaling. Research has identified that longer-chain PUFAs can also enter these metabolic pathways, yielding a diverse range of related lipid mediators. This compound has been identified as a metabolite derived from adrenic acid (AdA), a 22-carbon omega-6 PUFA. nih.govevitachem.comahajournals.org Adrenic acid is structurally similar to the more well-known arachidonic acid (AA), differing by an additional two carbons on its carboxyl end. ahajournals.orgnih.gov

Table 1: Precursor and Synthesis Pathway of this compound

| Metabolite | Precursor Fatty Acid | Key Biological System | Primary Enzymatic Pathway |

| This compound (14-HTrE) | Adrenic Acid (AdA) | Human Platelets | Lipoxygenase (LOX) |

Oxidative Reactions and Further Metabolite Formation

The synthesis of 14-HTrE is an oxidative process. Specifically, it is formed from the metabolism of 7,10,13,16-docosatetraenoic acid (a designation for AdA) in human platelets. balsinde.org This conversion is mediated by lipoxygenase enzymes. nih.gov The reaction involves the introduction of a hydroxyl group at the 14th carbon of the fatty acid chain, resulting in the C19 molecule 14-HTrE.

The identification of 14-HTrE (also abbreviated as 14-HNT in some literature) has been confirmed in investigational settings using tandem mass spectrometry (MS/MS). nih.govphysiology.org These studies characterize the molecule by its mass-to-charge ratio and specific fragmentation patterns upon collision-induced decomposition, confirming its structure as a hydroxylated derivative of an AdA metabolite. physiology.org While the formation of 14-HTrE from AdA is documented, the subsequent metabolic fate of 14-HTrE itself is not yet well-defined in the existing scientific literature. It is considered a product of the LOX pathway, but whether it acts as a substrate for further enzymatic reactions to produce other bioactive metabolites remains an area for future research.

Table 2: Formation of this compound

| Product | Precursor | Reaction Type | Notes |

| This compound | Adrenic Acid | Enzymatic Oxidation (Lipoxygenase Pathway) | Observed in human platelets; identified via mass spectrometry. nih.govphysiology.org |

Potential Anti-inflammatory Properties in Investigational Settings

Direct experimental evidence detailing the specific anti-inflammatory properties of 14-HTrE is limited. However, its identity as a hydroxylated fatty acid produced via the lipoxygenase pathway places it within a class of lipids known to have significant immunomodulatory roles. Many hydroxylated fatty acids, including metabolites of AA, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are precursors to specialized pro-resolving mediators (SPMs) like lipoxins, resolvins, and protectins, which are potent anti-inflammatory and pro-resolving agents. nih.govwikipedia.org

The precursor of 14-HTrE, adrenic acid, is known to be metabolized into a variety of products with differing biological activities, some of which are pro-inflammatory while others may be anti-inflammatory. nih.govspandidos-publications.com For instance, aspirin-acetylated COX-2 can convert PUFAs into precursors for anti-inflammatory mediators. wikipedia.org Given that 14-HTrE is a product of the LOX pathway, a pathway also responsible for generating pro-inflammatory leukotrienes and anti-inflammatory lipoxins, its specific function is likely context-dependent. The biological activity of phospholipids (B1166683), a major class of lipids, has been shown to have anti-inflammatory effects by suppressing key signaling pathways like NF-κB and MAPKs in macrophage models. plos.org Further investigation is required to determine whether 14-HTrE exhibits similar properties and contributes to the resolution of inflammation.

Involvement in Lipid Metabolism Regulation in Research Models

The direct role of 14-HTrE in the regulation of lipid metabolism has not been extensively studied. Its connection to this area is primarily through its precursor, adrenic acid. In vitro studies have shown that AdA can influence lipid metabolism by increasing the accumulation of triglycerides and cholesteryl esters in fibroblasts. nih.govspandidos-publications.com As a downstream product, 14-HTrE is part of this broader metabolic network.

Research on other hydroxylated fatty acids provides a framework for potential functions. For example, the synthetic hydroxylated fatty acid 2-hydroxyoleic acid has been shown to regulate the lipid composition and structure of cell membranes, notably by restoring sphingomyelin (B164518) levels in cancer cell models. nih.gov Sphingolipids containing 2-hydroxylated fatty acids are known to be important components in mammalian tissues and can affect membrane lipid packing. nih.govgerli.com The presence of a hydroxyl group can alter the physical properties of a fatty acid, potentially influencing its incorporation into phospholipids and affecting membrane characteristics and cellular signaling. nih.gov Whether 14-HTrE plays a similar structural or signaling role in lipid metabolism is a plausible hypothesis that awaits experimental validation.

Advanced Analytical Methodologies for 14 Hydroxy 7,10,12 Nonadecatrienoic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable first step in the analysis of 14-hydroxy-7,10,12-nonadecatrienoic acid, designed to isolate the molecule from complex biological matrices. The choice between liquid and gas chromatography depends on the sample's complexity, the required resolution, and the subsequent analytical detection method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation of fatty acids and their derivatives. aocs.org In RP-HPLC, molecules are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically composed of water, acetonitrile, and an acid modifier like acetic or formic acid.

For the separation of this compound, a C18 column is standard. hplc.eu The separation principle dictates that more hydrophobic molecules are retained longer on the column. Therefore, fatty acids are separated based on their carbon chain length (longer chains are more retained) and their degree of unsaturation (fewer double bonds lead to longer retention). aocs.org The presence of a hydroxyl group, as in this compound, increases polarity, leading to a shorter retention time compared to its non-hydroxylated counterpart. Gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase is increased over time, is typically employed to effectively resolve a wide range of fatty acids in a single run. waters.com Detection can be achieved using UV detectors, especially for conjugated systems, or more universal detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD). thermofisher.com

Table 1: Typical RP-HPLC Parameters for Hydroxy Polyunsaturated Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 2.1 mm, 1.8 µm) | Provides nonpolar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Polar component of the mobile phase; acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile/Methanol (B129727) with 0.1% Formic or Acetic Acid | Organic (less polar) component; proportion is increased to elute hydrophobic analytes. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |

| Column Temp. | 35 - 50 °C | Affects viscosity and separation efficiency. |

| Detection | UV (235 nm for conjugated dienes), MS | UV detection is suitable for conjugated systems; Mass Spectrometry provides mass information. |

Gas Chromatography (GC) offers exceptional resolution for separating volatile compounds. mdpi.com However, fatty acids, particularly those with polar hydroxyl groups like this compound, are not sufficiently volatile and are prone to thermal degradation and adsorption within the GC system. sigmaaldrich.com To overcome this, chemical derivatization is a mandatory sample preparation step. chromatographyonline.commarinelipids.ca

The derivatization process typically involves two key reactions:

Esterification: The polar carboxylic acid group is converted into a less polar, more volatile ester, most commonly a fatty acid methyl ester (FAME). This is often achieved using reagents like boron trifluoride (BF3) in methanol. sigmaaldrich.com

Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this step. restek.com This reaction replaces the active hydrogen on the hydroxyl group, reducing polarity and preventing unwanted interactions in the GC column. marinelipids.ca

Once derivatized, the TMS-ether of the FAME can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS), allowing for high-resolution separation and subsequent identification based on retention time and mass spectrum. bohrium.comacs.org

Table 2: Two-Step Derivatization Protocol for GC Analysis of Hydroxy Fatty Acids

| Step | Reagent | Procedure | Outcome |

|---|---|---|---|

| 1. Esterification | Boron Trifluoride (BF3) in Methanol | The fatty acid sample is heated with the reagent (e.g., 60°C for 10-60 min). sigmaaldrich.comrsc.org | Converts the carboxylic acid (-COOH) group to a methyl ester (-COOCH3). |

| 2. Silylation | BSTFA with 1% TMCS | The resulting FAME is heated with the silylating reagent (e.g., 60°C for 60 min). restek.com | Converts the hydroxyl (-OH) group to a trimethylsilyl ether (-O-TMS). |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is the definitive technique for the structural elucidation and quantification of lipids. rsc.org It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition. When coupled with chromatography, it is the cornerstone of modern lipidomics. nih.gov

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is the preferred method for analyzing oxylipins like this compound. mdpi.comnih.gov This approach avoids the need for derivatization required for GC, reducing sample preparation time and potential artifacts. mdpi.com

In a typical LC-MS setup for this analysis, the eluent from an RP-HPLC system is directed into an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation. rsc.org For fatty acids, analysis is almost universally performed in negative ion mode, where the acidic carboxyl group readily loses a proton to form a deprotonated molecule, [M-H]⁻. mdpi.comrsc.org For this compound (C19H30O3, Molecular Weight: 306.44 g/mol ), the expected [M-H]⁻ ion would be observed at an m/z of 305.2.

This setup allows for targeted analysis using selected ion monitoring (SIM), where the mass spectrometer is set to detect only the specific m/z of the target analyte, providing excellent sensitivity and selectivity.

While LC-MS provides the molecular weight, it does not reveal the specific locations of functional groups or double bonds. For this, tandem mass spectrometry (MS/MS) is required. nih.govresearchgate.net In an MS/MS experiment, a specific ion of interest (the "precursor ion") is selected, subjected to fragmentation, and the resulting "product ions" are detected.

Collision-Induced Decomposition (CID) is the most common method for fragmentation in tandem mass spectrometry. nih.gov The selected precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 305.2) is accelerated into a chamber filled with an inert gas like argon. The collisions with the gas impart energy to the ion, causing it to break apart at its weakest bonds. nih.govnih.gov

For hydroxy fatty acids, CID of the [M-H]⁻ ion typically results in characteristic cleavages of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. nih.govresearchgate.net This fragmentation is highly diagnostic and allows for the unambiguous localization of the hydroxyl group.

For this compound, the key fragmentations would be the cleavages of the C13-C14 and C14-C15 bonds. This would yield specific product ions that confirm the hydroxyl group's position at C14. The presence of the conjugated triene system (at C7, C10, C12) would also influence the fragmentation pattern, but the cleavage directed by the hydroxyl group is often the most informative for its localization.

Table 3: Predicted MS/MS Fragmentation Profile for this compound

| Ion Type | m/z (Predicted) | Description |

|---|---|---|

| Precursor Ion | 305.2 | [M-H]⁻; Deprotonated molecule of C19H30O3. |

| Product Ion 1 | ~221 | Resulting from cleavage of the C13-C14 bond, retaining the carboxyl group. |

| Product Ion 2 | ~85 | Resulting from cleavage of the C14-C15 bond, representing the terminal alkyl fragment (C5H9). |

| Other Fragments | Variable | Ions corresponding to the loss of water ([M-H-H2O]⁻) or carbon dioxide ([M-H-CO2]⁻) from the precursor ion. |

Negative Ion Mode Operation in Electrospray Ionization Mass Spectrometry (ESI-MS)

For the analysis of free fatty acids and their hydroxylated derivatives, electrospray ionization (ESI) in the negative ion mode is overwhelmingly preferred. sfrbm.org The primary reason is the presence of the carboxylic acid group, which readily loses a proton under typical ESI conditions to form a stable and abundant deprotonated molecule, [M-H]⁻. sfrbm.org This process leads to a strong signal and high sensitivity for these compounds.

In negative ion mode, the subsequent fragmentation of the [M-H]⁻ ion of a hydroxy fatty acid via tandem mass spectrometry (MS/MS) yields structurally informative product ions. The fragmentation pathways are often dominated by cleavages related to the position of the hydroxyl group, such as neutral loss of water or cleavages on either side of the alcohol functionality. nih.gov These characteristic fragmentation patterns are invaluable for confirming the identity of the analyte and distinguishing it from other isomers.

While the formation of [M-H]⁻ is most common, research has also shown that forming chloride adducts, [M+Cl]⁻, in negative ion mode can significantly enhance assay sensitivity (by 10- to 50-fold) for certain lipid classes, including hydroxy fatty acids. elsevierpure.com This approach provides an alternative ionization strategy to maximize detection in flow infusion or "shotgun" lipidomics experiments. elsevierpure.com

Negative Ion Chemical Ionization Gas Chromatography-Mass Spectrometry (NICI-GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of fatty acids. nih.govnih.gov However, because fatty acids and their hydroxylated forms are not inherently volatile, they must first undergo a chemical derivatization step to be suitable for GC analysis. chromatographyonline.com This typically involves converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (TMS) ether.

Once derivatized, the analyte is separated by the gas chromatograph and introduced into the mass spectrometer. For ionization, Negative Ion Chemical Ionization (NICI) is a particularly powerful option that offers exceptional sensitivity for electrophilic compounds. nih.gov By derivatizing the fatty acid with an electron-capturing group, such as a pentafluorobenzyl (PFB) ester, the molecule becomes highly responsive to NICI. This results in the formation of abundant negative ions with minimal fragmentation, concentrating the ion signal in the molecular ion and dramatically lowering the limits of detection, often into the femtogram range. nih.gov

This high sensitivity makes NICI-GC-MS an excellent choice for detecting trace amounts of specific hydroxy fatty acids in complex biological samples. The combination of GC's high-resolution separation with the sensitivity and selectivity of NICI-MS provides a powerful tool for quantitative analysis. sfrbm.orgnih.gov

Sample Preparation and Derivatization Techniques

Before a sample can be analyzed by mass spectrometry, it must undergo preparation to isolate the analytes of interest from the complex biological matrix and, in some cases, to chemically modify them to improve their analytical properties.

Solid-Phase Extraction (SPE) for Metabolite Enrichment

Biological samples such as plasma, serum, or tissue homogenates contain a vast array of molecules that can interfere with the detection of low-abundance lipids like this compound. sfrbm.org Solid-phase extraction (SPE) is a widely used and effective technique to clean up the sample and enrich the target analytes. chromatographyonline.comarborassays.com

The process is a form of column chromatography where a sample in a liquid phase is passed through a solid sorbent. For the extraction of eicosanoids and other hydroxy fatty acids, reversed-phase sorbents like C18 are most common. arborassays.comlipidmaps.org The nonpolar fatty acid chains interact with and are retained by the nonpolar C18 stationary phase, while more polar, water-soluble impurities are washed away. The retained lipids are then eluted from the column using an organic solvent, such as methanol or ethyl acetate. arborassays.comlipidmaps.org This procedure effectively removes interfering salts and phospholipids (B1166683) and concentrates the analytes, improving the quality and reliability of the subsequent MS analysis. sfrbm.org Specialized SPE sorbents, such as those coated with titanium and zirconium dioxide, have also been developed for the selective enrichment of FAHFAs. biorxiv.orgnih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | Wash the C18 cartridge with methanol, followed by water. arborassays.com | To activate the sorbent and ensure proper interaction with the analyte. |

| 2. Sample Loading | Acidify the biological sample (e.g., to pH 3.5) and apply it to the column. arborassays.com | To ensure the carboxylic acid is protonated, promoting retention on the C18 phase. |

| 3. Washing | Wash the column with an aqueous solution (e.g., water or 10% methanol) to remove polar impurities. lipidmaps.org | To eliminate interfering compounds like salts and very polar metabolites. |

| 4. Elution | Elute the retained lipids with an organic solvent like methanol or ethyl acetate. arborassays.comlipidmaps.org | To recover the concentrated analytes of interest from the sorbent. |

Derivatization for Enhanced Detection (e.g., N,N-dimethylethylenediamine (DMED))

Chemical derivatization is a strategy used to modify an analyte to improve its detection by mass spectrometry. While free fatty acids are readily analyzed in negative ion mode, derivatizing the carboxyl group can provide significant advantages, particularly for enabling high-sensitivity analysis in positive ion mode. researchgate.netnih.govresearchgate.net

N,N-dimethylethylenediamine (DMED) is a derivatizing agent that reacts with the carboxylic acid moiety of this compound. nih.gov This reaction forms an amide and introduces a tertiary amine group into the molecule. researchgate.net This amine is easily protonated during electrospray ionization, leading to the formation of a strong [M+H]⁺ signal in positive ion mode. This "charge-tagging" strategy can dramatically increase ionization efficiency and, therefore, the sensitivity of the analysis. researchgate.netnih.gov

Furthermore, DMED-derivatized lipids can produce unique and predictable fragmentation patterns under techniques like EAD, which aids in structural elucidation. biorxiv.orgnih.gov This derivatization is a key step in advanced analytical workflows that aim to combine sensitive quantification with in-depth structural characterization of hydroxy fatty acids. biorxiv.orgnih.gov

Lipidomics and Metabolomics Approaches in Study of this compound

The study of specific lipid molecules such as this compound within complex biological systems necessitates the use of advanced analytical techniques. Lipidomics and metabolomics, which focus on the comprehensive analysis of lipids and metabolites, respectively, provide the frameworks for these investigations. These approaches are critical for understanding the role of this compound in various physiological and pathological processes.

Quantitative Mass Spectrometry and Lipidomic Profiling

Quantitative mass spectrometry is a cornerstone of lipidomic profiling, enabling the sensitive and specific measurement of individual lipid species within a complex biological sample. The analysis of oxylipins, a class of signaling molecules that includes this compound, often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodologies for targeted oxylipin profiling typically involve a combination of sample preparation and sophisticated instrumentation. A common workflow begins with protein precipitation to remove larger macromolecules, followed by solid-phase extraction (SPE) to isolate and concentrate the lipids of interest from the biological matrix. nih.gov This ensures that the sample is clean and the analytes are enriched before instrumental analysis.

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for separating and detecting oxylipins. nih.gov UPLC provides high-resolution separation of isomeric and isobaric compounds, which is crucial for distinguishing between structurally similar fatty acids. The use of a triple quadrupole mass spectrometer operating in negative ion mode with scheduled multiple reaction monitoring (sMRM) allows for highly selective and sensitive quantification of the target analytes. nih.gov While direct quantitative data for this compound is not extensively published, the methodologies applied to other hydroxy fatty acids are directly applicable. For instance, methods have been developed for quantifying other hydroxy fatty acids, such as 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (HHT), in human plasma down to concentrations of approximately 10 pg/ml using gas chromatography-mass spectrometry (GC-MS) after derivatization. nih.gov This often involves converting the fatty acid to a pentafluorobenzyl ester and a tert-butyldimethylsilyl ether to improve its chromatographic and ionization properties. nih.gov

Lipidomic profiling studies provide a comprehensive snapshot of the oxylipin network, covering mediators generated from various enzymatic pathways like cyclooxygenases, lipoxygenases, and cytochrome P450 epoxygenases/hydroxylases, as well as non-enzymatic oxidation pathways. nih.gov This broad coverage is essential for understanding the metabolic context in which this compound is produced and functions.

Table 1: General Methodological Parameters for Oxylipin Profiling by LC-MS/MS

| Parameter | Description |

| Sample Preparation | Protein Precipitation followed by Solid-Phase Extraction (SPE) nih.gov |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) nih.gov |

| Ionization Mode | Negative Ion Electrospray Ionization (ESI) |

| Mass Spectrometry | Triple Quadrupole with Scheduled Multiple Reaction Monitoring (sMRM) nih.gov |

| Derivatization (for GC-MS) | Pentafluorobenzyl (PFB) ester, tert-butyldimethylsilyl (TBDMS) ether nih.gov |

Structural Elucidation Strategies for Hydroxy Fatty Acid Esters

The definitive identification of a novel or known lipid, such as an ester of this compound, requires detailed structural elucidation. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it indispensable for structural elucidation. nih.gov For hydroxy fatty acid esters, both ¹H and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum reveals key information. The chemical shift of the proton attached to the hydroxyl-bearing carbon provides evidence for the presence and location of the hydroxyl group. aocs.org For example, in methyl ricinoleate (B1264116) (methyl 12-hydroxy-9-octadecenoate), the proton at the hydroxylated carbon (C12) appears as a quintet around 3.65 ppm. aocs.org The protons on the carbons of the double bonds (olefinic protons) typically resonate in the region of 5.3 to 6.4 ppm. nih.gov The coupling patterns between these protons can help to determine the stereochemistry (cis or trans) of the double bonds. Protons adjacent to the double bonds (allylic protons) and the ester group also have characteristic chemical shifts. nih.govaocs.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. The carbon atom attached to the hydroxyl group will have a characteristic downfield shift. The positions of the double bonds are also clearly indicated by the chemical shifts of the sp² hybridized carbons.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete structure. COSY identifies proton-proton couplings, allowing for the tracing of the carbon chain. hyphadiscovery.com HMBC shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different fragments of the molecule and confirming the positions of functional groups like hydroxyl groups and double bonds relative to the ester group. magritek.comhyphadiscovery.com

Table 2: Representative ¹H NMR Chemical Shifts for Structural Features in Hydroxy Fatty Acid Methyl Esters

| Functional Group | Approximate Chemical Shift (ppm) |

| Methyl Ester (-OCH₃) | ~3.6-3.7 |

| Proton on Hydroxyl-bearing Carbon (-CHOH-) | ~3.6-4.4 aocs.org |

| Olefinic Protons (-CH=CH-) | ~5.3-6.4 nih.gov |

| α-Methylene Protons (-CH₂-COOCH₃) | ~2.3 aocs.org |

| Allylic Protons (=CH-CH₂-) | ~2.0-2.8 nih.gov |

Table 3: Common Mass Spectrometry Fragmentation Patterns for Hydroxy Fatty Acids

| Fragmentation Type | Description |

| α-Cleavage | Cleavage of the C-C bond adjacent to the hydroxyl group, indicating its position. magritek.com |

| Water Loss | Neutral loss of H₂O from the [M-H]⁻ ion, common for hydroxylated compounds. |

| Charge-driven Fragmentation | Fragmentation initiated at a site remote from the carboxyl group, can provide information about the omega end of the molecule. magritek.com |

Research Paradigms and Experimental Models for Studying 14 Hydroxy 7,10,12 Nonadecatrienoic Acid

In Vivo Animal Models

Based on the available search results, there are no specific in vivo animal model studies that have investigated the administration or physiological effects of 14-hydroxy-7,10,12-nonadecatrienoic acid.

Studies on Vascular Regulation (e.g., Bovine Coronary Arteries)

Research into the vascular effects of hydroxylated fatty acids often employs isolated arterial preparations to observe direct actions on smooth muscle tone. While direct studies on 14-HDoHE in bovine coronary arteries are not extensively detailed in the available literature, related compounds offer insights into potential mechanisms. For instance, 14(S)-hydroxydocosahexaenoic acid (14(S)-HDHE) has been shown to antagonize the contractile effects of the thromboxane-agonist U46619 in vascular smooth muscle. nih.gov This suggests a potential role in modulating vascular tone. Furthermore, a related dihydroxy fatty acid, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), has been demonstrated to relax pre-contracted bovine coronary artery rings, an effect mediated by the activation of large-conductance Ca2+-activated K+ (KCa) channels in the smooth muscle cells. nih.gov Although 14,15-DHET is less potent than its precursor, 14,15-epoxyeicosatrienoic acid (14,15-EET), its activity highlights a pathway through which hydroxylated fatty acids can influence vascular reactivity. nih.gov

Table 1: Effects of Related Hydroxylated Fatty Acids on Vascular Tone

| Compound | Experimental Model | Observed Effect | Mechanism of Action |

|---|---|---|---|

| 14(S)-HDHE | Vascular smooth muscle | Antagonizes U46619-induced contraction | Thromboxane (B8750289) antagonism |

| 14,15-DHET | Bovine coronary artery rings | Relaxation of pre-contracted tissue | Activation of KCa channels |

Investigations into Platelet Function Modification

The influence of 14-HDoHE on platelet activity is a significant area of investigation, given the central role of platelets in hemostasis and thrombosis. Studies have shown that 14(S)-HDHE is an inhibitor of U-46619-induced human platelet aggregation. Washed human platelets are capable of metabolizing docosahexaenoic acid (DHA) into 14(S)-HDHE and 11(S)-HDHE via the 12-lipoxygenase pathway. nih.gov

Table 2: Research Findings on Platelet Function Modification by 14(S)-HDHE

| Experimental Model | Precursor Compound | Enzyme | Product | Observed Effect |

|---|---|---|---|---|

| Washed human platelets | Docosahexaenoic acid (DHA) | 12-lipoxygenase | 14(S)-HDHE | Inhibition of U-46619-induced platelet aggregation |

Research on Brain Lipid Accretion and Metabolism (e.g., Baboon Neonates)

The brain is highly enriched in long-chain polyunsaturated fatty acids like DHA, and their metabolites are thought to play critical roles in neural function. While specific studies on the accretion and metabolism of 14-HDoHE in baboon neonates are not detailed in the reviewed literature, research in other models indicates that this compound is a product of DHA metabolism in neural tissues. For instance, (±)14-HDHA is produced from incubations of DHA in rat brain microsomes. This suggests that the machinery for producing 14-HDoHE exists within the brain, where it could potentially exert biological effects.

Studies in baboon neonates have extensively focused on the dietary influence of DHA and arachidonic acid on the central nervous system's fatty acid composition. researchgate.net These studies provide a foundational understanding of how precursor fatty acids are incorporated into the brain, a necessary prerequisite for the local synthesis of their hydroxylated metabolites. However, the specific metabolic fate of DHA leading to 14-HDoHE and the functional consequences of this conversion in the neonatal baboon brain remain to be elucidated.

Models for Studying Inflammatory Responses

14-HDoHE is investigated for its role in the resolution of inflammation using various experimental models. One common in vitro model involves the use of primary alveolar macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response. In this model, (±)14-HDoHE has been shown to significantly inhibit the LPS-induced expression of interleukin-6 (IL-6) mRNA, indicating a direct anti-inflammatory effect. nih.gov

In vivo models are also employed to understand the role of this compound in a more complex physiological setting. The zymosan-induced peritonitis model in mice is a well-established system for studying acute inflammation and its resolution. 14(S)-HDHA has been identified in the peritoneal exudates of mice in this model, where it serves as a precursor to the pro-resolving mediator maresin 1. nih.gov The presence of 14(S)-HDHA in this context underscores its involvement in the endogenous pathways that actively resolve inflammation.

Table 3: Experimental Models for Studying the Inflammatory Role of 14-HDoHE

| Model | Type | Stimulus | Key Finding |

|---|---|---|---|

| Primary alveolar macrophages | In vitro | Lipopolysaccharide (LPS) | (±)14-HDoHE inhibits LPS-induced IL-6 mRNA expression. nih.gov |

| Zymosan-induced peritonitis | In vivo (mouse) | Zymosan | 14(S)-HDHA is present and acts as a precursor to maresin 1. nih.gov |

Genetic and Metabolic Engineering Approaches

The production of specific fatty acid metabolites can be enhanced or introduced into model organisms through genetic and metabolic engineering. This allows for larger-scale production for research purposes and helps to elucidate biosynthetic pathways.

Manipulation of Fatty Acid Biosynthesis Pathways in Model Organisms (e.g., Physcomitrella patens, Arabidopsis thaliana)

The plant kingdom, with its diverse enzymatic capabilities, offers a platform for the heterologous production of valuable fatty acids. The moss Physcomitrella patens is a particularly interesting model as it naturally contains both C18 and C20 polyunsaturated fatty acids and the enzymatic machinery to metabolize them into various oxylipins. nih.govresearchgate.net This includes lipoxygenases and allene (B1206475) oxide synthases that are part of the pathways leading to compounds structurally related to 14-HDoHE. nih.govresearchgate.net

While the direct genetic engineering of Physcomitrella patens or the model plant Arabidopsis thaliana to produce this compound is not specifically documented in the available research, the existing work on manipulating fatty acid and oxylipin pathways in these organisms provides a proof of concept. For example, Physcomitrella patens has been successfully engineered to produce other complex lipids. researchgate.net The established genetic tools and understanding of the fatty acid metabolic network in these model systems lay the groundwork for future efforts to engineer the biosynthesis of 14-HDoHE. Such an approach would require the identification and introduction of the specific lipoxygenase responsible for the hydroxylation of the precursor fatty acid at the correct position.

Future Directions and Emerging Research Avenues

Comprehensive Investigation of Molecular Targets and Signaling Pathways

A primary objective for future research is the definitive identification of the molecular targets through which 14-Hydroxy-7,10,12-nonadecatrienoic acid exerts its biological effects. While its biosynthesis is linked to the 12-lipoxygenase (12-LOX) pathway, the specific receptors and downstream signaling cascades it modulates are not yet fully understood.

Initial investigations could focus on its potential interaction with G protein-coupled receptors (GPCRs), a common target for lipid mediators. Functional screening assays against a panel of known and orphan GPCRs could reveal high-affinity binding partners. nih.gov For instance, other hydroxy fatty acids have been shown to interact with specific GPCRs, such as the hydroxy-carboxylic acid (HCA) receptors, which are activated by intermediates of energy metabolism. nih.gov Given the structural similarities, exploring whether this compound acts as a ligand for these or related receptors is a logical step.

Furthermore, peroxisome proliferator-activated receptors (PPARs) represent another promising class of targets. nih.gov These nuclear receptors are known to be modulated by various fatty acids and their derivatives, playing crucial roles in lipid metabolism and inflammation. nih.gov Studies have demonstrated that other hydroxy fatty acids, such as 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), can act as endogenous activators of PPARα. nih.gov Investigating the ability of this compound and its stereoisomers to bind and activate different PPAR isoforms (α, γ, and δ) is a critical area for future research. nih.govnih.gov

Exploration of Novel Biological Roles beyond Inflammation and Vascular Function

While the involvement of lipoxygenase products in inflammation and vascular function is well-documented, the full spectrum of biological activities for this compound remains to be explored. Future research should venture into novel physiological and pathophysiological contexts.

One area of significant potential is its role in the central nervous system. The precursor of the related compound 14-hydroxydocosahexaenoic acid (14-HDoHE), docosahexaenoic acid (DHA), is highly enriched in the brain, and its metabolites are implicated in neuroprotection. nih.gov Studies on other DHA-derived metabolites have shown effects on microglia activation, oxidative stress, and neuronal cell survival. nih.govnih.gov Investigating the potential neuroprotective effects of this compound in models of neuroinflammation and neurodegenerative diseases could unveil new therapeutic avenues.

Another emerging area is its function in metabolic regulation. The enzyme responsible for its synthesis, 12-LOX, and its products have been linked to metabolic syndrome, type 1 and type 2 diabetes, and obesity-associated inflammation. wikipedia.orgbiorxiv.orgnih.gov The expression of 12-LOX is elevated in the pancreatic islets in diabetic conditions. wikipedia.org Therefore, a detailed examination of how this compound influences glucose homeostasis, insulin (B600854) sensitivity, and adipocyte function is warranted.

Development of Advanced In Vivo Models for Mechanistic Studies

To dissect the precise mechanisms of action of this compound in a complex biological system, the development and utilization of advanced in vivo models are paramount.

The use of humanized mouse models, where the murine Alox15 gene (the mouse ortholog of human ALOX12) is replaced with the human ALOX12 gene, provides a translationally relevant platform. biorxiv.orgnih.govbiorxiv.org These models are invaluable for studying the effects of 12-LOX inhibitors and the function of its products in the context of human enzyme activity, particularly in diseases like autoimmune diabetes. nih.govbiorxiv.org Further development of tissue-specific knockout or over-expression models for ALOX12 will allow for a more nuanced understanding of the cell-type-specific roles of this compound. For example, myeloid-specific deletion of Alox15 has been shown to reduce macrophage infiltration in adipose tissue and islets. biorxiv.org

In addition to mouse models, other organisms such as zebrafish (Danio rerio) offer unique advantages for in vivo imaging and high-throughput screening. The optical transparency of zebrafish embryos and larvae allows for real-time visualization of lipid dynamics and inflammatory processes. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the impact of this compound requires the integration of data from multiple "omics" platforms. This approach can reveal complex interactions and pathways that might be missed by more targeted investigations.

Lipidomics, the large-scale study of lipids, is central to this effort. Advanced mass spectrometry-based lipidomics can provide detailed quantitative profiles of a wide array of lipid species, including the precursors and downstream metabolites of this compound, in response to various stimuli or in different disease states. nih.govencyclopedia.pubwikipedia.orgresearchgate.net

Combining lipidomics data with transcriptomics (gene expression), proteomics (protein expression), and metabolomics will provide a more holistic view. For instance, correlating changes in the levels of this compound with alterations in the expression of genes and proteins involved in inflammatory signaling or metabolic pathways can help to construct comprehensive network models of its function.

Refinement of Analytical Techniques for Isomer Resolution and Quantitative Precision

A significant challenge in the study of hydroxy fatty acids is the presence of numerous regio- and stereoisomers, which may possess distinct biological activities. Therefore, the refinement of analytical techniques to achieve high-resolution separation and precise quantification of these isomers is crucial.

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases, is a powerful tool for resolving enantiomers of hydroxy fatty acids. aocs.orgnih.govnih.gov The development of novel chiral columns and optimization of mobile phases can enhance the separation efficiency for C19 hydroxy fatty acids like this compound. nih.govnih.gov Two-dimensional chromatography, combining reversed-phase LC for regioisomer separation with subsequent chiral SFC for enantiomer resolution, represents a promising approach for analyzing complex biological samples. nih.gov

The coupling of these advanced separation techniques with mass spectrometry (MS) provides the sensitivity and specificity required for accurate quantification of these low-abundance lipids in biological matrices.

| Analytical Technique | Application for this compound | Key Considerations |

| Chiral HPLC | Separation of (R) and (S) enantiomers. | Selection of appropriate chiral stationary phase; optimization of mobile phase. aocs.org |

| Chiral SFC-MS | Fast enantioseparation with mass spectrometric detection. | Effective for enantiomers, less so for regioisomers. nih.gov |

| 2D LC-SFC/MS | Separation of regioisomers followed by enantiomeric resolution. | Powerful for complex biological samples. nih.gov |

| GC-MS | Analysis of diastereomeric derivatives for enantiomer resolution. | Requires derivatization of the hydroxy and carboxyl groups. aocs.org |

Elucidation of Regulatory Mechanisms Governing its Biosynthesis and Catabolism

A deeper understanding of the factors that control the production and degradation of this compound is essential.

The primary control point for its biosynthesis appears to be the availability of its polyunsaturated fatty acid precursor and the activity of the 12-lipoxygenase (ALOX12) enzyme. wikipedia.org Future research should focus on the regulation of ALOX12 gene expression at the transcriptional and post-transcriptional levels. nih.govnih.gov Studies have shown that factors such as the levels of other fatty acids, like arachidonic acid, and inflammatory stimuli can influence ALOX12 expression. nih.govnih.gov

The catabolism of hydroxy fatty acids is thought to occur primarily through peroxisomal β-oxidation. encyclopedia.pubnih.govnih.govmdpi.com This pathway is distinct from mitochondrial β-oxidation and is responsible for the chain-shortening of very long-chain and substituted fatty acids. nih.govmdpi.com Further studies are needed to identify the specific enzymes and transporters involved in the peroxisomal degradation of this compound and to understand how this process is regulated. Additionally, other oxidative pathways, such as α-oxidation, may also play a role in its breakdown. youtube.com

| Regulatory Point | Key Factors to Investigate | Potential Impact |

| Biosynthesis | Regulation of ALOX12 gene expression; substrate availability. wikipedia.orgnih.gov | Determines the rate of production. |

| Catabolism | Activity of peroxisomal β-oxidation enzymes; potential role of α-oxidation. nih.govnih.govyoutube.com | Controls the clearance and biological half-life. |

Comparative Studies with Other Hydroxy Fatty Acids and Eicosanoids

To appreciate the unique biological profile of this compound, it is important to conduct comparative studies with other well-characterized hydroxy fatty acids and eicosanoids.

Of particular interest is a comparison with other 12-LOX products, such as 12-hydroxyeicosatetraenoic acid (12-HETE), which is derived from arachidonic acid. While both are products of the same enzyme, their precursor fatty acids belong to different classes (n-7 for this compound's likely precursor vs. n-6 for 12-HETE), which could lead to distinct biological activities.

Furthermore, comparing its actions to those of specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins would be highly informative. mdpi.comucc.ienih.gov For example, maresins, which are also derived from DHA via 12-LOX, are potent anti-inflammatory and pro-resolving molecules. researchgate.netnih.govresearchgate.net Determining whether this compound shares these pro-resolving properties or has a different functional role is a key question. These studies will help to place this compound within the broader landscape of lipid mediators and to understand its specific contribution to cellular signaling.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving 14-Hydroxy-7,10,12-nonadecatrienoic acid, and how can they be experimentally validated?

- Methodology :

- Pathway Identification : Use isotope-labeled precursors (e.g., 7,10,13,16-docosatetraenoic acid) in platelet or macrophage incubations to trace metabolite formation. Monitor via liquid chromatography-mass spectrometry (LC-MS) for structural confirmation .

- Enzyme Inhibition Studies : Apply cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors to isolate specific enzymatic contributions. Compare metabolite profiles using high-performance liquid chromatography (HPLC) with UV/Vis detection .

- Quantitative Analysis : Normalize metabolite levels to protein content or cell count. Validate with internal standards (e.g., deuterated analogs) to ensure accuracy .

Q. What analytical techniques are most effective for detecting and quantifying this compound in biological samples?

- Methodology :

- Sample Preparation : Extract lipids via Folch method (chloroform:methanol 2:1 v/v). Isolate hydroxy fatty acids using solid-phase extraction (SPE) with C18 cartridges .

- Chromatography : Employ reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Use gradient elution (acetonitrile/water with 0.1% formic acid) for optimal separation .

- Detection : Pair with tandem mass spectrometry (MS/MS) in negative ion mode. Key transitions: m/z 295 → 195 (characteristic fragment) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported levels of this compound across different experimental models (e.g., platelets vs. macrophages)?

- Methodology :

- Contextual Analysis : Compare experimental conditions (e.g., inflammatory stimuli like endotoxin in macrophages vs. thrombin activation in platelets). Note differences in enzyme expression (e.g., COX-1 vs. COX-2) .

- Cross-Validation : Replicate studies in parallel using identical protocols. For example, incubate both cell types with 7,10,13,16-docosatetraenoic acid under standardized oxygen levels and quantify metabolites via LC-MS .

- Meta-Analysis : Aggregate data from published studies (e.g., VanRollins et al. 1985 vs. Harkewicz et al. 2007) and assess variability using statistical tools (e.g., coefficient of variation) .

Q. What strategies ensure reproducibility in studies investigating the biological activity of this compound?

- Methodology :

- Standardized Protocols : Predefine cell culture conditions (e.g., platelet-rich plasma preparation, agonist concentrations) and analytical parameters (e.g., MS collision energy) .

- Blind Analysis : Use blinded sample coding during data acquisition to minimize bias. Validate results with orthogonal methods (e.g., NMR for structural confirmation) .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw MS files in repositories like MetaboLights .

Q. How does this compound compare structurally and functionally to related hydroxy fatty acids (e.g., 12-Hydroxy-4,8,10-heptadecatrienoic acid)?

- Methodology :

- Structural Analysis : Perform nuclear magnetic resonance (NMR) to compare hydroxyl group positioning and double bond geometry. Use NOESY spectra for stereochemical assignments .

- Functional Assays : Test receptor binding affinity (e.g., PPAR-γ) via competitive ELISA or surface plasmon resonance (SPR). Compare anti-inflammatory effects in macrophage models .

- Computational Modeling : Simulate molecular interactions using docking software (e.g., AutoDock Vina) to predict binding pockets and thermodynamic stability .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.